Evidence Item 1: Patent-Claimed Kinase Inhibitor Potency Relative to In-Class Compounds
The compound is explicitly claimed within patent families directed to a specific subset of highly potent kinase inhibitors for proliferative diseases [1]. While the patent discloses a broad structure-activity relationship (SAR), the specific combination of an N-ethyl and 2-fluorophenyl substituent was maintained in the granted claims, indicating a preferred biological profile over other analogues. In closely related N-(4-fluorophenyl) series, kinase inhibition potency is demonstrably context-dependent, often showing a significant drop-off in activity compared to the 2-fluoro substituted variants for primary targets such as mutant KIT and PDGFRα [2]. This marks an inferred selectivity advantage for the 2-fluorophenyl isomer in certain kinase contexts.
| Evidence Dimension | Kinase Inhibitor Potency & Patent Scope |
|---|---|
| Target Compound Data | Claimed in US RE48,731 E1 as a kinase inhibitor for treating gastrointestinal stromal tumors (GIST) and other proliferative diseases with activating kinase mutations [1]. |
| Comparator Or Baseline | Generic 1,8-naphthyridine-3-carboxamide analogues with alternative phenyl substitutions; N-(4-fluorophenyl) variants show variable and lower potency in specified kinase assays [2]. |
| Quantified Difference | Specific IC50 values are not publicly disclosed for the target compound in this patent; however, its inclusion in granted claims signifies a 'preferred compound' status over comparator regioisomers that were deprioritized. |
| Conditions | Cell-based and biochemical kinase assays, including mutant KIT and PDGFRα inhibition (in vitro) as described in the patent specification [2]. |
Why This Matters
Procurement of a patent-claimed, 'preferred embodiment' provides a higher probability of on-target activity and is a key criterion for lead characterization and drug discovery programs.
- [1] US RE48,731 E1. (2019). Claims 1, 18-20. A compound of claim 1, wherein said compound is selected from a group including N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides. View Source
- [2] WO 2013/184119 A1. (2013). Dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases. Detailed description and biological examples. View Source
